7-bromo-2-iodo-1-benzofuran
Description
7-Bromo-2-iodo-1-benzofuran (C₈H₄BrIO) is a halogenated benzofuran derivative characterized by bromine and iodine substituents at the 7- and 2-positions, respectively. Halogenated benzofurans are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility and ability to engage in halogen bonding .
Properties
CAS No. |
2763998-30-5 |
|---|---|
Molecular Formula |
C8H4BrIO |
Molecular Weight |
322.92 g/mol |
IUPAC Name |
7-bromo-2-iodo-1-benzofuran |
InChI |
InChI=1S/C8H4BrIO/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H |
InChI Key |
YSECVYRLWPAPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=C2)I |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-iodo-1-benzofuran typically involves the bromination and iodination of benzofuran. One common method is the electrophilic aromatic substitution reaction. The process begins with the bromination of benzofuran using bromine in the presence of a catalyst such as iron(III) bromide. The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like potassium iodate.
Industrial Production Methods
Industrial production of 7-bromo-2-iodo-1-benzofuran follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-iodo-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in different benzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzofurans with different functional groups.
Oxidation Reactions: Products include oxidized benzofuran derivatives.
Reduction Reactions: Products include dehalogenated benzofuran derivatives.
Scientific Research Applications
7-bromo-2-iodo-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-2-iodo-1-benzofuran involves its interaction with specific molecular targets. The presence of bromine and iodine atoms enhances its ability to form strong interactions with biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of halogens significantly influences reactivity and molecular interactions. For example:
- 5-Iodo-7-methyl-3-methylsulfinyl-2-phenyl-1-benzofuran (): The iodine at position 5 and methylsulfinyl group at position 3 create a sterically crowded environment, leading to distinct crystal packing dominated by C–H···O and π–π interactions .
- 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran (): Bromine at position 5 and a 4-fluorophenyl group at position 2 contribute to planar molecular geometry (mean C–C bond length: 0.003 Å) and high thermal stability . The iodine in 7-bromo-2-iodo-1-benzofuran, being larger than bromine, may increase molecular weight (MW: 323.93 g/mol vs. ~330–350 g/mol for similar iodo derivatives) and polarizability, favoring halogen-bonding interactions .
Table 1: Substituent Effects on Key Properties
Structural and Crystallographic Insights
- Crystal Packing : Iodo-substituted benzofurans (e.g., ) exhibit shorter I···O/N contacts (3.2–3.5 Å) compared to bromo analogs (3.5–3.8 Å), enhancing lattice stability . The 7-bromo-2-iodo derivative may display similar trends, with iodine’s polarizability enabling stronger intermolecular interactions.
- Bond Lengths and Angles: In 5-iodo-7-methyl derivatives, the C–I bond length is ~2.10 Å, while C–Br in 5-bromo analogs is ~1.90 Å . The 7-bromo-2-iodo compound is expected to follow this pattern, with minor deviations due to substituent positions.
Biological Activity
7-bromo-2-iodo-1-benzofuran is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by research findings and data.
- Molecular Formula : CHBrIO
- Molecular Weight : 322.92 g/mol
- CAS Number : 2763998-30-5
- IUPAC Name : 7-bromo-2-iodo-1-benzofuran
The presence of both bromine and iodine atoms enhances the compound's reactivity, making it a versatile precursor for further chemical modifications and biological applications .
The biological activity of 7-bromo-2-iodo-1-benzofuran is primarily attributed to its ability to interact with various molecular targets. The halogen substituents (bromine and iodine) enable the compound to form strong interactions with biological molecules, potentially leading to the inhibition of specific enzymes or receptors. This interaction can result in various pharmacological effects, including antimicrobial and anticancer activities .
Antimicrobial Activity
Research has demonstrated that benzofuran derivatives, including 7-bromo-2-iodo-1-benzofuran, exhibit significant antimicrobial properties. A study highlighted the structure-activity relationship (SAR) of benzofuran derivatives against various pathogens:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-bromo-2-iodo-1-benzofuran | Antimicrobial | TBD (To Be Determined) |
| Benzofuran derivatives | Antimycobacterial | MIC as low as 0.60 μM |
| 2-substituted benzofurans | Antibacterial | MIC between 0.78 μg/mL and 6.25 μg/mL |
In particular, compounds with certain substitutions on the benzofuran ring have shown enhanced activity against Mycobacterium tuberculosis and other bacterial strains .
Anticancer Activity
The potential anticancer properties of 7-bromo-2-iodo-1-benzofuran are also noteworthy. Research indicates that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved often depend on the structural modifications of the benzofuran scaffold.
Case Studies
- Study on Antimycobacterial Activity :
-
Antibacterial Screening :
- In a comparative study involving various benzofuran derivatives, 7-bromo-2-iodo-1-benzofuran was evaluated for its antibacterial properties against gram-positive and gram-negative bacteria. The results suggested that modifications to the benzofuran structure could lead to improved activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
